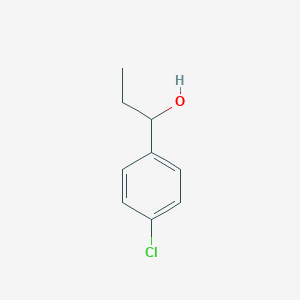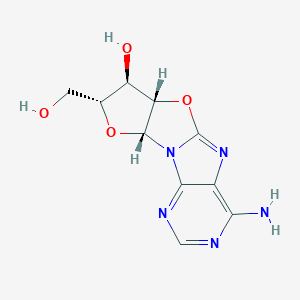
Carbocyclic arabinosyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbocyclic arabinosyladenine (CARA), also known as carbovir, is a synthetic nucleoside analog that has been extensively studied for its potential therapeutic applications. CARA is a carbocyclic analog of the naturally occurring nucleoside, 2'-deoxyadenosine, which is an essential component of DNA and RNA. The unique structure of CARA allows it to inhibit the replication of viruses, making it a promising candidate for the treatment of viral infections.
Mechanism of Action
The mechanism of action of CARA involves its incorporation into viral DNA or RNA, which disrupts the normal replication process. CARA is a nucleoside analog, which means that it mimics the structure of natural nucleosides, but with slight modifications that prevent further replication. Once incorporated into the viral genome, CARA acts as a chain terminator, preventing further replication and ultimately leading to the death of the virus.
Biochemical and Physiological Effects:
CARA has a range of biochemical and physiological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of immune function. CARA has been shown to be well-tolerated in humans, with few adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of CARA is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a range of viral infections. In addition, CARA has been shown to have potential applications in cancer therapy. However, there are also limitations to the use of CARA in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are several future directions for research on CARA, including the development of new synthetic methods for the compound, the investigation of its potential applications in combination therapy with other antiviral or anticancer agents, and the exploration of its mechanisms of action at the molecular level. In addition, further studies are needed to determine the optimal dosing and administration of CARA for different indications, as well as its potential long-term effects on human health.
Synthesis Methods
The synthesis of CARA involves several steps, starting with the conversion of 2'-deoxyadenosine to its corresponding carbocyclic derivative. This is achieved through a series of chemical reactions, including a ring-closing metathesis reaction, which forms the carbocyclic ring. The resulting compound is then modified to create the final product, carbocyclic arabinosyladenine.
Scientific Research Applications
CARA has been extensively studied for its potential therapeutic applications, particularly in the treatment of viral infections. Research has shown that CARA is effective against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, CARA has been shown to have potential applications in cancer therapy, due to its ability to inhibit the growth of cancer cells.
properties
CAS RN |
13089-44-6 |
|---|---|
Molecular Formula |
C10H11N5O4 |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
(11S,12R,13R,15R)-6-amino-13-(hydroxymethyl)-10,14-dioxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol |
InChI |
InChI=1S/C10H11N5O4/c11-7-4-8(13-2-12-7)15-9-6(19-10(15)14-4)5(17)3(1-16)18-9/h2-3,5-6,9,16-17H,1H2,(H2,11,12,13)/t3-,5-,6+,9-/m1/s1 |
InChI Key |
MQMVTEZRMYGLFD-FJFJXFQQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N3[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)OC3=N2)N |
SMILES |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |
synonyms |
C-ara-A carbocyclic arabinofuranosyladenine carbocyclic arabinosyladenine cyclaradine cyclic arabinosyladenine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





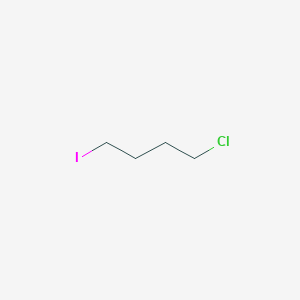
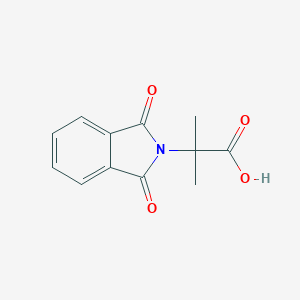




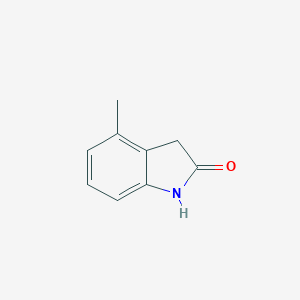
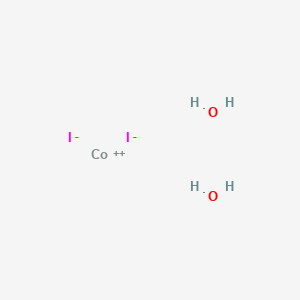
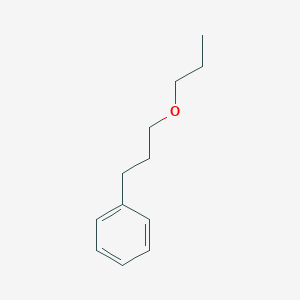
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)

